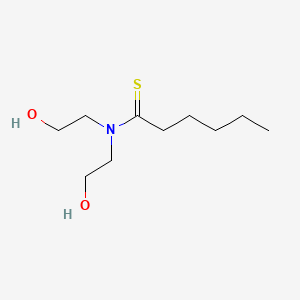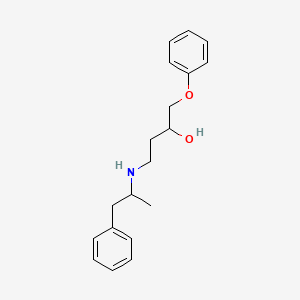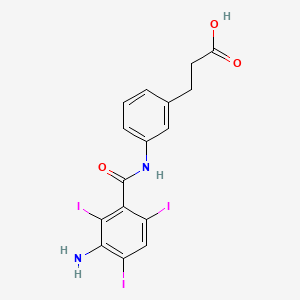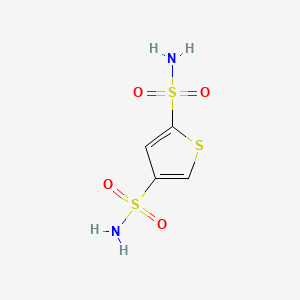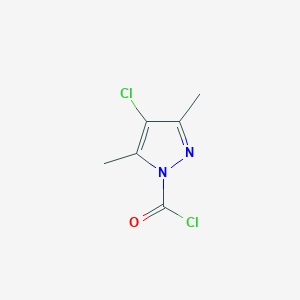
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the chlorination of 3,5-dimethyl-1H-pyrazole. The process can be summarized as follows:
Starting Material: 3,5-dimethyl-1H-pyrazole.
Chlorination: The pyrazole is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed to form 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor to bioactive molecules with antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds.
類似化合物との比較
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the carbonyl chloride group, making it less reactive in certain synthetic applications.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.
Uniqueness
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is unique due to the presence of both a chloro and a carbonyl chloride group, which imparts distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives.
特性
CAS番号 |
67514-73-2 |
|---|---|
分子式 |
C6H6Cl2N2O |
分子量 |
193.03 g/mol |
IUPAC名 |
4-chloro-3,5-dimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-5(7)4(2)10(9-3)6(8)11/h1-2H3 |
InChIキー |
PADSOZWTBPAHSK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(=O)Cl)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
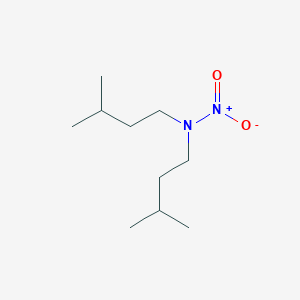

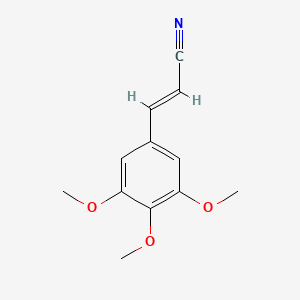
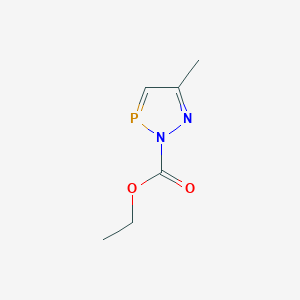
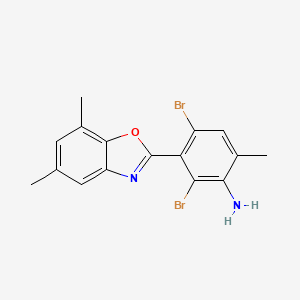
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
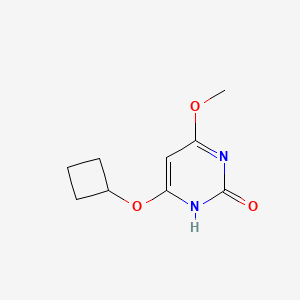
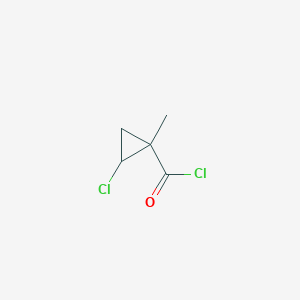
![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
